Trimethyl pent-4-ene-1,1,5-tricarboxylate
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Overview
Description
Trimethyl pent-4-ene-1,1,5-tricarboxylate is an organic compound characterized by its unique structure, which includes a pentene backbone with three carboxylate groups and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl pent-4-ene-1,1,5-tricarboxylate typically involves the esterification of pent-4-ene-1,1,5-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Trimethyl pent-4-ene-1,1,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The double bond in the pentene backbone can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Trimethyl pent-4-ene-1,1,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of trimethyl pent-4-ene-1,1,5-tricarboxylate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the ester groups act as electrophiles, allowing nucleophiles to attack and form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl 1,3,5-benzenetricarboxylate
- Trimethyl 1,2,4-benzenetricarboxylate
- Trimethyl 1,2,3-benzenetricarboxylate
Uniqueness
Trimethyl pent-4-ene-1,1,5-tricarboxylate is unique due to its pentene backbone, which provides different reactivity compared to aromatic tricarboxylates. The presence of the double bond allows for additional reactions such as epoxidation and dihydroxylation, which are not possible with aromatic compounds.
Properties
CAS No. |
93279-42-6 |
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Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
trimethyl pent-4-ene-1,1,5-tricarboxylate |
InChI |
InChI=1S/C11H16O6/c1-15-9(12)7-5-4-6-8(10(13)16-2)11(14)17-3/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
DUDGHPFQEJXTEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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